

Application Notes and Protocols: Synthesis of 6-Fluorochroman-4-amine Hydrochloride

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Compound of Interest

Compound Name: 6-Fluorochroman-4-amine
hydrochloride

Cat. No.: B070206

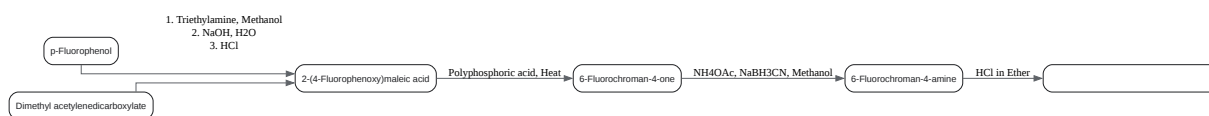
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **6-Fluorochroman-4-amine hydrochloride**, a valuable building block in medicinal chemistry. The synthesis is a three-step process commencing with the preparation of 6-Fluorochroman-4-one, followed by reductive amination to yield 6-Fluorochroman-4-amine, and concluding with the formation of the hydrochloride salt.

Overall Reaction Scheme

The synthetic pathway involves the formation of the key intermediate, 6-Fluorochroman-4-one, which is then converted to the desired product.



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Caption: Overall synthetic scheme for **6-Fluorochroman-4-amine hydrochloride**.

Experimental Protocols

Step 1: Synthesis of 6-Fluorochroman-4-one

This procedure outlines the synthesis of the ketone intermediate, 6-Fluorochroman-4-one, starting from 4-fluorophenol.



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Caption: Workflow for the synthesis of 6-Fluorochroman-4-one.

Materials:

- 4-Fluorophenol
- 3-Chloropropionic acid
- Sodium hydroxide (NaOH)
- Polyphosphoric acid (PPA)
- Toluene
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

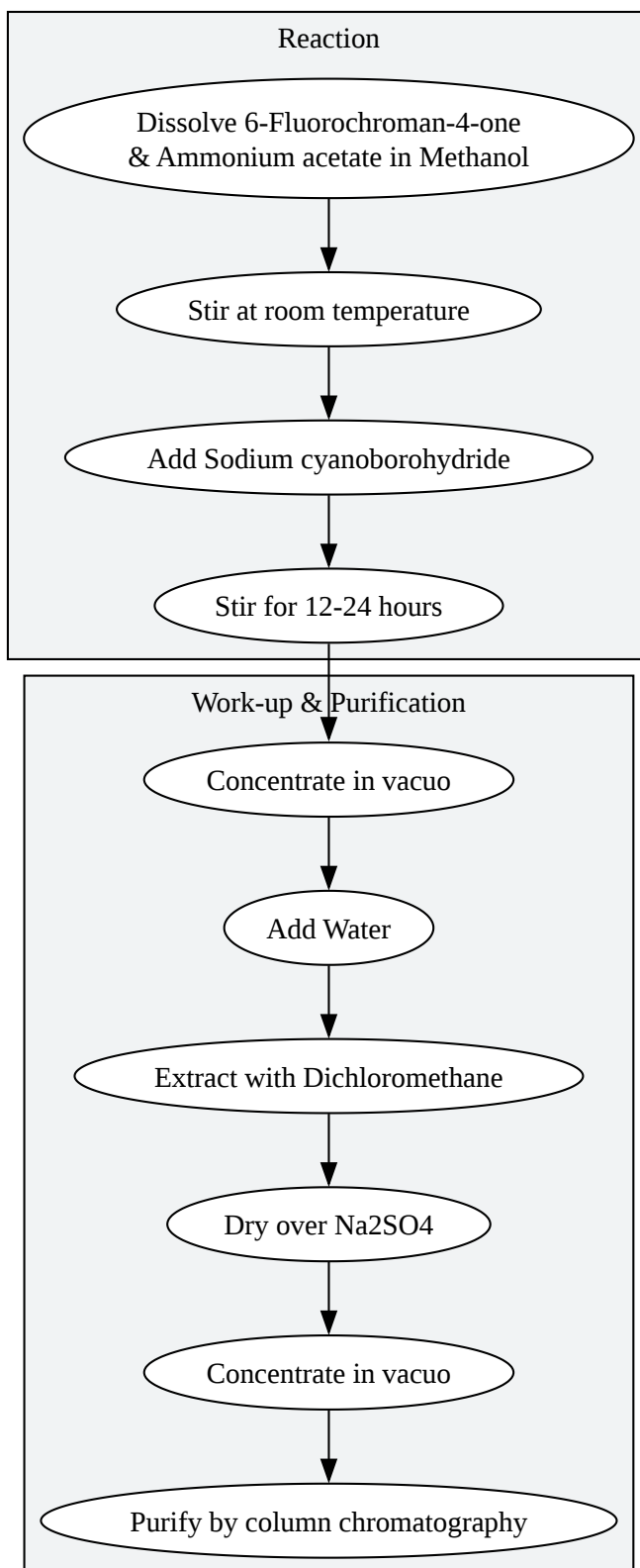
- Preparation of 3-(4-fluorophenoxy)propanoic acid: A mixture of 4-fluorophenol, 3-chloropropionic acid, and sodium hydroxide in water is heated to reflux for 4-6 hours. After cooling, the reaction mixture is acidified with concentrated HCl to precipitate the product, which is then filtered, washed with water, and dried.
- Cyclization to 6-Fluorochroman-4-one: The 3-(4-fluorophenoxy)propanoic acid is added to polyphosphoric acid. The mixture is heated to 90-100 °C and stirred for 2-4 hours.
- The reaction mixture is cooled to room temperature and then poured into ice-water with vigorous stirring.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-Fluorochroman-4-one.

Data Presentation:

Parameter	Value
Typical Yield	70-80%
Purity (HPLC)	>98%
Appearance	White to off-white solid

Step 2: Reductive Amination to 6-Fluorochroman-4-amine

This step converts the ketone to the corresponding primary amine via reductive amination.



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Caption: Workflow for the formation of the hydrochloride salt.

Materials:

- 6-Fluorochroman-4-amine
- Anhydrous diethyl ether (Et₂O)
- Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

- Dissolve the purified 6-Fluorochroman-4-amine in anhydrous diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.
- A precipitate will form. Continue stirring at 0 °C for 1 hour.
- Collect the solid precipitate by filtration.
- Wash the solid with a small amount of cold diethyl ether.
- Dry the solid under vacuum to obtain **6-Fluorochroman-4-amine hydrochloride**.

Data Presentation:

Parameter	Value
Typical Yield	>95%
Purity (¹ H NMR)	>98%
Appearance	White to off-white crystalline solid

Summary of Quantitative Data

Step	Product	Starting Material	Molar Ratio (Start: Reagent)	Solvent	Temperature	Time	Yield	Purity
1	6-Fluorochroman-4-one	3-(4-fluorophenoxy)propanoic acid	1 : (excess PPA)	Toluene	90-100 °C	2-4 h	70-80%	>98%
2	6-Fluorochroman-4-amine	6-Fluorochroman-4-one	1 : 10 (NH ₄ OA c) : 2 (NaBH ₃ CN)	Methanol	Room Temp.	12-24 h	60-75%	>95%
3	6-Fluorochroman-4-amine HCl	6-Fluorochroman-4-amine	1 : 1.1 (HCl)	Diethyl Ether	0 °C	1 h	>95%	>98%

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